molecular formula C11H12N2S B1670332 Dexamisole CAS No. 14769-74-5

Dexamisole

Cat. No. B1670332
CAS RN: 14769-74-5
M. Wt: 204.29 g/mol
InChI Key: HLFSDGLLUJUHTE-SNVBAGLBSA-N
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Description

Dexamisole is the dextro-isomer of tetramisole, a broad-spectrum anthelmintic . It has been found to significantly improve mood and psychotonicity . In adrenergically innervated blood vessels, dexamisole inhibits neuronal uptake of norepinephrine more than levamisole .


Synthesis Analysis

Tetramisole is the racemic mixture of two stereoisomers: a levorotatory enantiomer, “levamisole”, and a dextrorotary enantiomer, “dexamisole” . Studies in the seventies showed that levamisole is highly effective at inhibiting TNAP (Tissue Non-specific Alkaline Phosphatase), while dexamisole has no significant effect on this enzyme .


Molecular Structure Analysis

The molecular formula of Dexamisole is C11H12N2S . Its average mass is 204.291 Da and its monoisotopic mass is 204.072113 Da .


Chemical Reactions Analysis

The chemical class of Dexamisole is an imidazothiazole . It’s an imidazo[2,1-b][1,3]thiazole in which the double bonds at the 2-3 and 5-6 positions have been reduced to single bonds and in which one of the hydrogens at position 6 is replaced by a phenyl group .

Scientific Research Applications

1. Enantiomeric Analysis in Drug Testing

Dexamisole, as an enantiomer of tetramisole, has been a subject of research in the field of enantiomeric analysis, particularly in drug testing. Studies have developed methods for the chiral separation and determination of enantiomeric mixtures of levamisole and dexamisole, often in the context of identifying adulterants in illicit substances like cocaine. For example, an enantioselective high-performance liquid chromatography (HPLC) method was validated for determining the enantiomeric composition of tetramisole enantiomers in seized cocaine samples (Bertucci et al., 2014). Similarly, another study developed a method for the chiral separation of levamisole and dexamisole in equine plasma samples, indicating its increasing usage in race sports like horse and camel races (Abdul Khader Karakka Kal et al., 2020).

2. Forensic Investigations

In forensic investigations, the analysis of dexamisole is crucial for the identification of illicit drug use. A study reported on the prevalence of phenyltetrahydroimidazothiazole (PTHIT), including dexamisole, among cocaine-positive hair samples. This research helps in distinguishing between the presence of stereoisomers levamisole and dexamisole in forensic contexts (Madry et al., 2018).

3. Pharmacokinetic Studies

Pharmacokinetic studies of dexamisole have been conducted to understand its behavior in biological systems. For instance, chiral pharmacokinetics of tetramisole stereoisomers were studied to enantioselectively quantify levamisole and dexamisole in serum samples from users of adulterated cocaine (Losacker et al., 2022). This research aids in estimating the time of drug use and understanding the metabolic differences between the enantiomers.

properties

IUPAC Name

(6R)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10/h1-5,10H,6-8H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFSDGLLUJUHTE-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(CN21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC2=N[C@@H](CN21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30163778
Record name Dexamisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30163778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dexamisole

CAS RN

14769-74-5
Record name Dexamisole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14769-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexamisole [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexamisole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dexamisole
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.291
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEXAMISOLE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
195
Citations
MM Madry, T Kraemer… - Drug testing and …, 2019 - Wiley Online Library
… dexamisole in biological samples and dexamisole pharmacology is very scarce. Przegalinski et al proposed that dexamisole … Dexamisole only or dexamisole enriched cocaine samples …
JF Casale, VL Colley, DF LeGatt - Journal of analytical …, 2012 - academic.oup.com
… analyzed for PTHIT enantiomer composition (dexamisole/levamisole). Chiral GC–FID analysis gave excellent chromatographic separations, with dexamisole eluting prior to levamisole, …
Number of citations: 41 academic.oup.com
M Hundertmark, C Hess, J Röhrich… - Drug Testing and …, 2023 - Wiley Online Library
… Moreover, serum samples of cocaine users (cocaine ≥ 1 ng/mL and/or benzoylecgonine ≥ 25 ng/mL), were analyzed for the presence of dexamisole and levamisole in our previous …
AK Karakka Kal, TK Karatt, M Philip… - Current Analytical …, 2020 - ingentaconnect.com
… Dexamisole eluted at 5.94 min, and levamisole eluted at 6.62 min, giving the R-value of 1.50… dexamisole, levamisole were 3.16% and 2.85%, respectively. The accuracy of dexamisole …
Number of citations: 10 www.ingentaconnect.com
M Losacker, M Hundertmark, S Zörntlein… - Drug testing and …, 2022 - Wiley Online Library
Phenyltetrahydroimidazothiazole (PTHIT, tetramisole) is the most frequently used adulterant of cocaine and exists in the two enantiomeric forms levamsiole (S) and dexamisole (R). …
E Przegaliński, K Bigajska… - Polish journal of …, 1980 - europepmc.org
… dexamisole on the amphetamine-induced hyperactivity depended upon the animal species. Dexamisole … Dexamisole also exerted a sedative and hypothermic effect. The above findings …
Number of citations: 13 europepmc.org
PM Vanhoutte, JM Van Nueten, TJ Verbeuren… - … of Pharmacology and …, 1977 - Citeseer
… During tynamine-induced contractions, dexamisole depressed … Dexamisole, more than levamisole, inhibited tissular uptake of 3H-norepinephnine. Levamisole, more than dexamisole, …
Number of citations: 41 citeseerx.ist.psu.edu
J Bobon, DP Bobon, S Bourdouxhe… - Journal of …, 1974 - journals.sagepub.com
Dexamisole is the dextro-isomer of tetramisole, a well-known anthelmintic drug, which in clinical pilot trials was found to have promising psycho-pharmacological properties. …
Number of citations: 8 journals.sagepub.com
N Büyüktimkin, W Schunack - Archiv der Pharmazie, 1983 - Wiley Online Library
The determination of the enantiomeric purity is very important especially when the enantiomers have qualitatively and quantitatively different pharmacological activities. The racemic …
Number of citations: 5 onlinelibrary.wiley.com
PAJ Janssen - Progress in Drug Research/Fortschritte der …, 1976 - Springer
In the early 1960s our laboratory was engaged in a research program designed to find a superior anthelmintic drug. We wanted it to be chemically unrelated to known drugs, potent, safe…
Number of citations: 194 link.springer.com

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